C-Reactive protein (174-185)

Enolase inhibition Neutrophil metabolism Superoxide generation

C-Reactive protein (174-185), also designated RS-83277, is a synthetic dodecapeptide corresponding to amino acid residues 174–185 of the human C-reactive protein (CRP) sequence (Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu; IYLGGPFSPNVL). This peptide represents a functionally active fragment derived from the C-terminal region of the native acute-phase protein and is synthesized via solid-phase peptide synthesis (SPPS) to achieve high purity and sequence fidelity.

Molecular Formula C62H93N13O16
Molecular Weight 1276.5 g/mol
Cat. No. B12114738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Reactive protein (174-185)
Molecular FormulaC62H93N13O16
Molecular Weight1276.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)
InChIKeyKODGVWMUDZVVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Reactive Protein (174-185): Sequence, Structural Identity, and Procurement-Relevant Specifications for the Dodecapeptide Fragment RS-83277


C-Reactive protein (174-185), also designated RS-83277, is a synthetic dodecapeptide corresponding to amino acid residues 174–185 of the human C-reactive protein (CRP) sequence (Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu; IYLGGPFSPNVL) [1]. This peptide represents a functionally active fragment derived from the C-terminal region of the native acute-phase protein and is synthesized via solid-phase peptide synthesis (SPPS) to achieve high purity and sequence fidelity . It is supplied as a lyophilized powder with a molecular formula of C₆₂H₉₃N₁₃O₁₆ and a molecular weight of 1276.5 g/mol, with a CAS registry number of 160369-86-8 [1].

Why Generic Substitution Fails for C-Reactive Protein (174-185) in Functional Assays and Therapeutic Research


CRP-derived peptides exhibit sequence-dependent, non-overlapping biological activities that preclude simple in-class substitution. The 174–185 fragment (RS-83277) demonstrates a distinct functional profile that differs markedly from other CRP-derived peptides such as 77–82, 201–206, and 191–205, as well as from native pentameric CRP (pCRP) and monomeric CRP (mCRP) [1][2]. Critically, while multiple CRP fragments exhibit anti-inflammatory properties, their mechanisms, potency, and target engagement diverge substantially. For instance, peptide 201–206 acts through CD32 (FcγRII) engagement to induce L-selectin shedding [3], whereas peptides 77–82 and 201–206 function as enolase inhibitors with defined Ki values [4]. The 174–185 fragment uniquely lacks activity in enolase inhibition and neutrophil apoptosis modulation, yet demonstrates potent tumoricidal macrophage activation and controlled phagocytic ROS augmentation in septic models [5]. Substituting one CRP fragment for another without empirical validation risks experimental failure due to these mechanistically distinct and quantitatively divergent biological activities.

Quantitative Differentiation Evidence for C-Reactive Protein (174-185) (RS-83277) Versus Closest Analogs and In-Class Candidates


Enolase Inhibitory Activity: Negative Selectivity of CRP (174-185) Versus Peptides 77-82 and 201-206

CRP peptide 174-185 (RS-83277) exhibits no measurable enolase inhibitory activity, in contrast to CRP peptides 77-82 and 201-206, which inhibit enolase with defined Ki values and suppress superoxide generation in neutrophils [1]. This functional absence distinguishes 174-185 from these closely related CRP-derived fragments and indicates a distinct mechanism of action that does not involve perturbation of glycolytic energy metabolism.

Enolase inhibition Neutrophil metabolism Superoxide generation

Neutrophil Apoptosis Modulation: Absence of Effect with CRP (174-185) Versus Monomeric CRP (mCRP)

CRP peptide 174-185, along with native pentameric CRP and peptides 77-82 and 201-206, fails to affect neutrophil apoptosis, whereas monomeric CRP (mCRP) significantly delays neutrophil apoptosis through CD16-mediated signaling and ERK/Akt pathway activation [1]. This functional distinction is critical for studies investigating the differential roles of CRP isoforms in inflammatory resolution versus amplification.

Neutrophil apoptosis CRP isoforms Inflammation amplification

Tumoricidal Macrophage Activation: Functional Equivalence to Intact CRP with Defined Comparator Inactivity

CRP peptide 174-185 (RS-83277) demonstrates significant antitumor effects comparable to intact CRP in preclinical tumor models, while two other synthetic CRP peptides (RS-83287 and RS-83147) showed no therapeutic activity and were indistinguishable from vehicle control [1]. This within-study, direct comparator design establishes that the 174-185 sequence retains the tumoricidal macrophage-activating function of the full-length protein, a property not shared by all CRP-derived fragments.

Macrophage activation Tumoricidal activity Cancer immunotherapy

Neutrophil Chemotaxis Inhibition: CRP (174-185) Activity Relative to Peptides 27-38 and 191-205

CRP peptide 174-185 inhibits neutrophil chemotaxis to both IL-8 and FMLPP, whereas CRP peptide 27-38 exhibits weak chemotactic activity (pro-migratory) and CRP peptide 191-205 similarly inhibits chemotaxis [1]. This functional dichotomy among CRP-derived fragments underscores that sequence position determines whether a peptide acts as a chemotaxis inhibitor or a weak chemoattractant.

Neutrophil chemotaxis IL-8 FMLPP Leukocyte infiltration

Septic Acute Kidney Injury: Controlled Macrophage Activation and TNF-α Reduction by CRP (174-185)

In a murine cecal ligation and puncture (CLP) model of septic acute kidney injury (AKI), CRP peptide 174-185 administered at 20 mg/kg i.p. 1 hour post-CLP augmented phagocytic ROS production in both Ly6C-negative tissue-resident and Ly6C-positive monocyte-derived kidney macrophages at 3 hours, while reducing bacterial propagation and tissue TNF-α levels at 24 hours compared to untreated CLP controls [1]. Notably, the peptide treatment maintained ROS production at the 3-hour level at 24 hours post-CLP, whereas untreated CLP mice exhibited increased ROS production at 24 hours, and skewed macrophage populations toward M2 polarization at 24 hours [1].

Sepsis Acute kidney injury Macrophage polarization TNF-α

L-Selectin Shedding and Neutrophil Adhesion Inhibition: Overlapping Activity with Peptide 201-206

Both CRP peptide 174-185 and CRP peptide 201-206 induce shedding of L-selectin from human neutrophils and attenuate neutrophil adhesion to endothelial cells [1][2]. While both peptides share this anti-adhesive property, the 201-206 peptide has been mechanistically characterized to act specifically through CD32 (FcγRII) engagement, with defined amino acid residues (Lys201, Gln203, Trp205) critical for this interaction [2]. The receptor mechanism for 174-185-mediated L-selectin shedding has not been fully elucidated in the literature, representing a key mechanistic distinction.

L-selectin shedding Neutrophil adhesion Endothelial cells

Validated Research and Preclinical Application Scenarios for C-Reactive Protein (174-185) Based on Quantitative Differentiation Evidence


Preclinical Immuno-Oncology: Macrophage-Mediated Tumor Clearance Studies Requiring CRP-Derived Tumoroidal Activity

CRP peptide 174-185 (RS-83277) is the appropriate selection for preclinical tumor models investigating macrophage-mediated tumoricidal activity. Evidence from direct comparator studies demonstrates that RS-83277 exhibits significant antitumor effects comparable to intact CRP across three murine tumor models (fibrosarcoma lung metastases, colon carcinoma liver metastases, and renal carcinoma primary growth), whereas alternate synthetic CRP peptides RS-83287 and RS-83147 show no therapeutic activity [1]. Procurement of RS-83277 is essential for this application; substitution with other CRP-derived fragments would yield negative results. Dose-dependent activity has been established when the peptide is encapsulated in multilamellar vesicles (MLV) [1].

Sepsis and Acute Kidney Injury Research: Controlled Macrophage Activation and M2 Polarization Studies

CRP peptide 174-185 is validated for studies of septic acute kidney injury (AKI) where controlled, temporally regulated macrophage activation is the desired experimental intervention. In the CLP murine model, 174-185 (20 mg/kg i.p. 1 h post-CLP) augmented phagocytic ROS production at 3 h while maintaining ROS at baseline-equivalent levels at 24 h—in contrast to untreated CLP controls that exhibited dysregulated ROS escalation at 24 h [1]. Additionally, 174-185 reduced tissue TNF-α levels and skewed kidney macrophages toward an M2-polarized phenotype at 24 h post-CLP [1]. This differentiated pharmacodynamic profile supports its use in macrophage-targeted immunomodulation studies where attenuation of excessive inflammation while preserving bacterial clearance is the experimental objective [1].

Neutrophil Chemotaxis and Leukocyte Trafficking Studies Requiring Inhibitory Activity Without Metabolic Interference

For studies investigating inhibition of neutrophil chemotaxis to IL-8 and FMLPP, CRP peptide 174-185 provides chemotaxis inhibitory activity [1] without the confounding effect of glycolytic inhibition observed with CRP peptides 77-82 and 201-206 [2]. This functional profile enables researchers to study anti-inflammatory effects on leukocyte trafficking while preserving neutrophil metabolic function. In contrast, CRP peptide 27-38 should be avoided for this application, as it exhibits weak chemotactic (pro-migratory) activity rather than inhibition [1]. The 174-185 fragment also induces L-selectin shedding, contributing to attenuation of neutrophil-endothelial adhesion [3].

CRP Isoform Comparative Studies: Differentiating Pentameric CRP, Monomeric CRP, and Fragment-Specific Effects

CRP peptide 174-185 serves as a critical control and experimental tool in studies designed to differentiate the biological activities of CRP isoforms and fragments. Evidence establishes that 174-185, along with native pentameric CRP and peptides 77-82 and 201-206, fails to affect neutrophil apoptosis, whereas monomeric CRP (mCRP) significantly delays apoptosis through CD16-mediated ERK/Akt signaling [1]. This functional distinction enables researchers to attribute apoptosis-modulating effects specifically to mCRP while using 174-185 as a negative control. Similarly, 174-185 lacks enolase inhibitory activity, distinguishing it from peptides 77-82 (Ki = 27 μM) and 201-206 (Ki = 19 μM) [2], allowing clean mechanistic dissection of CRP fragment-specific functions.

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